N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride
Description
N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride (CAS No. 154149-38-9), also known as DMAB-anabaseine dihydrochloride, is a synthetic compound with a molecular formula of C₁₉H₂₃Cl₂N₃ and a molecular weight of 364.31 g/mol . Its structure features a central N,N-dimethylaniline moiety conjugated to a dihydropyridinylidene-pyridinyl group via a methylene bridge. The compound is notable for its pharmacological activity as a partial agonist of α7-containing neuronal nicotinic receptors and an antagonist at α4β2 and other nicotinic receptors .
Properties
IUPAC Name |
N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNEWWWKHBASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pyridinyl Dihydropyridine Precursors
A common approach involves the formation of the dihydropyridinylidene moiety through Knoevenagel condensation or Mannich reactions . For example:
- Step 1 : Synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (a key enone intermediate) via nucleophilic substitution between pyridin-3-yl zincates and dimethylamino ketones1.
- Step 2 : Condensation with N,N-dimethyl-4-aminobenzaldehyde under basic conditions (e.g., piperidine or NaOH) to form the methylene bridge2.
- Solvent: Ethanol or toluene
- Temperature: 80–100°C
- Catalyst: Triethylamine or DBU
Cyclization of Pyridin-3-yl Intermediates
The dihydro-2H-pyridin-5-ylidene core is often constructed via cyclocondensation of pyridin-3-yl-substituted enamines or enones with ammonium acetate3. For example:
- Intermediate : 5-Pyridin-3-yl-3,4-dihydro-2H-pyridine is synthesized by heating a pyridin-3-yl enamine with ammonium acetate in acetic acid4.
- Coupling : The enamine intermediate reacts with N,N-dimethyl-4-nitroaniline under hydrogenation conditions (e.g., H₂/Pd-C) to form the target scaffold5.
Key Data :
Salt Formation (Dihydrochloride)
The free base is converted to the dihydrochloride salt via acid treatment:
- Step : Dissolve the free base in anhydrous ethanol or THF.
- Acid Addition : Add concentrated HCl (2 equiv.) dropwise at 0–5°C.
- Precipitation : Filter and wash with cold ether8.
- Melting Point : 210–215°C (decomposes)
- Solubility : Soluble in water (>10 mg/mL), methanol, DMSO
Optimization and Challenges
Regioselectivity in Cyclization
The position of the pyridin-3-yl group and dihydropyridine ring closure must be controlled. Using Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis improves regioselectivity9.
Purification Challenges
- Column Chromatography : Silica gel (EtOAc/hexane, 1:3) removes unreacted enamine intermediates.
- Recrystallization : Ethanol/water (4:1) yields crystalline dihydrochloride10.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Knoevenagel Condensation | Short reaction time, scalable | Requires anhydrous conditions | 65–70 |
| Cyclocondensation | High regioselectivity | High-temperature conditions | 60–68 |
| Hydrogenation Coupling | Mild conditions, fewer byproducts | Costly catalysts (Pd-C) | 70–75 |
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WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine ↩
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WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine ↩
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WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine ↩
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WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine ↩
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WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine ↩
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WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine ↩
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WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine ↩
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Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds ↩
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Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds ↩
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Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds ↩
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Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds ↩
-
Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds ↩
Chemical Reactions Analysis
Oxidation Reactions
The compound contains nitrogen atoms in both the pyridine and aniline moieties, which are susceptible to oxidation. For example:
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N-Oxidation : Oxidizing agents like hydrogen peroxide or potassium permanganate could convert the aniline nitrogen to an N-oxide derivative. This reaction is analogous to known transformations in aromatic amines .
-
Pyridine Ring Oxidation : Pyridine rings are typically stable under mild oxidation, but strong oxidants (e.g., ozone) may cleave conjugated systems, though this is less common in substituted derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ | Neutral, acidic | N-Oxide derivative |
| KMnO₄ | Acidic, heat | Potential ring cleavage |
Reduction Reactions
The dihydrochloride salt’s structure allows for reduction of nitrogen centers:
-
Amide Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could reduce imine-like bonds (e.g., pyridin-3-ylidene) to amines .
-
Pyridine Ring Reduction : Catalytic hydrogenation (e.g., H₂/Pd) might reduce the pyridine ring to a pyridine derivative, though steric hindrance from the substituent could limit this .
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | Ethanol, reflux | Amine derivative |
| H₂/Pd | High pressure | Pyridine reduction |
Substitution Reactions
The aniline ring may undergo nucleophilic aromatic substitution due to activating groups (e.g., dimethylamine substituent). For example:
-
Electrophilic Substitution : Chlorination or nitration at activated positions (para to the aniline nitrogen).
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) may introduce alkyl groups via SN2 mechanisms at nitrogen atoms .
| Reagent | Conditions | Product |
|---|---|---|
| Cl₂ | FeCl₃ catalyst | Chlorinated derivative |
| CH₃I | Basic conditions | Alkylated amine derivative |
Cycloaddition Reactions
The conjugated pyridin-3-ylidene system could participate in cycloadditions:
-
Diels-Alder : The pyridin-3-ylidene moiety might act as a dienophile with electron-rich dienes (e.g., cyclohexene) .
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Azide-Alkyne Cycloaddition : If modified with azide groups, this could form triazoles under copper catalysis .
| Reagent | Conditions | Product |
|---|---|---|
| Cyclohexene | Heat, solvent-free | Cycloadduct |
| Azide + CuI | Toluene, rt | Triazole derivative |
Radical-Mediated Reactions
Nitrogen-centered radicals (NCRs) could form under photolytic or oxidative conditions, enabling:
-
Homolytic Aromatic Substitution : Imine-derived radicals may react intramolecularly to form fused heterocycles .
-
Decarboxylative Fragmentation : If carbonyl groups are present, radicals could undergo fragmentation to simpler structures .
| Reagent | Conditions | Product |
|---|---|---|
| Light (hν) | Benzophenone sensitizer | Radical cyclization |
| Oxidizing agents | Heat | Fragmented derivatives |
Key Structural Features
-
Pyridin-3-ylidene Moiety : Conjugated system enables cycloadditions and radical reactivity.
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Aniline Core : Activated for electrophilic substitution and redox transformations.
-
Dihydrochloride Salt : Facilitates solubility in polar solvents but may hinder reactions requiring deprotonation.
Diverse Reaction Pathways
The compound’s reactivity spans oxidation, reduction, substitution, and cycloaddition, making it versatile for organic synthesis. Analogous systems (e.g., pyridazine derivatives in ) demonstrate similar behavior, though specific yields and conditions may vary.
Scientific Research Applications
N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of N,N-Dimethylaniline Derivatives
The N,N-dimethylaniline group is a common scaffold in diverse compounds. Below is a comparative analysis of DMAB-anabaseine dihydrochloride and related molecules:
Table 1: Key Compounds for Comparison
Functional and Structural Differences
(iii) Heterocyclic Modifications
- N-(7-Methyl-2-phenylamino-thieno-pyrimidinone) () and triazole-based regioisomers () demonstrate how heterocyclic cores (pyrimidinone, triazole) alter functionality. The former serves as a synthetic building block, while the latter exhibits fluorescence, unlike DMAB-anabaseine’s receptor activity .
(iv) Solubility and Pharmacokinetics
Research Findings and Implications
- Contrast with Dyes : Unlike methyl derivatives used in microbiology (e.g., Methyl Red for acid detection), DMAB-anabaseine’s application is strictly pharmacological .
- Synthetic Flexibility : The N,N-dimethylaniline scaffold allows diverse substitutions (azo, triazole, boronate esters), enabling tailored properties for specific applications .
Biological Activity
N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline; dihydrochloride, a compound with significant potential in various biological applications, has garnered attention in recent research. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure is characterized by a dimethylamino group attached to an aniline moiety, which is further linked to a pyridine derivative. The molecular formula is with a molecular weight of approximately 291.4 g/mol . The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline; dihydrochloride |
| Solubility | Soluble in water |
N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline exhibits biological activity through its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor functions, influencing multiple biochemical pathways .
Antioxidant and Anti-inflammatory Effects
Research has highlighted the compound's potential as an antioxidant and anti-inflammatory agent. For instance, studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX), which are involved in inflammatory processes . Additionally, its ability to scavenge free radicals contributes to its protective effects against oxidative stress.
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has demonstrated the capacity to reduce amyloid-beta aggregation and protect neuronal cells from apoptosis .
Antimicrobial Activity
In vitro studies indicate that N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline possesses antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and exposure time, suggesting potential for development as an antimicrobial agent .
Study 1: Anti-Alzheimer Activity
A study published in EurekaSelect examined the anti-Alzheimer properties of similar compounds derived from pyridine. The findings suggested that these compounds could inhibit acetylcholinesterase activity, leading to improved cognitive function in animal models .
Study 2: Cytotoxicity Assessment
Another research effort assessed the cytotoxic effects of N,N-dimethyl derivatives on cancer cell lines. The results indicated significant growth inhibition across multiple cell lines, particularly in HT29 colorectal cancer cells, highlighting its potential as an anticancer drug .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the recommended methods for purifying N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride to achieve high purity?
Methodological Answer:
Purification can be achieved via recrystallization using solvents like ethanol or methanol, leveraging the compound’s solubility properties. For impurities with similar polarity, column chromatography (silica gel, chloroform/methanol gradient) is effective. Monitor purity using HPLC with UV detection at 254 nm, as demonstrated for structurally related dihydrochloride salts .
Advanced: How can researchers optimize the synthesis of this compound to improve yield while minimizing side reactions?
Methodological Answer:
Optimization involves:
- Catalyst screening : Test palladium or copper catalysts for coupling reactions, as seen in analogous pyridinyl-aniline syntheses .
- Temperature control : Maintain reaction temperatures below 80°C to prevent decomposition of sensitive intermediates .
- Stepwise monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Verify aromatic proton environments and methyl group splitting patterns (e.g., dimethylaniline signals at δ 2.8–3.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass of the dihydrochloride form .
- IR spectroscopy : Identify characteristic C=N stretches (~1600 cm⁻¹) and NH bending modes from the dihydrochloride salt .
Advanced: How can researchers investigate the compound’s mechanism of action in biological systems, given its structural complexity?
Methodological Answer:
- Receptor binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study interactions with pyridine-binding receptors .
- Computational docking : Model the compound’s conformation with enzymes like cytochrome P450 to predict metabolic pathways .
- Isotopic labeling : Incorporate ¹⁴C or ³H isotopes to track cellular uptake and localization via autoradiography .
Basic: What experimental conditions are critical for maintaining the stability of this compound during storage?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under nitrogen at −20°C to prevent hygroscopic degradation .
- pH control : Prepare buffered solutions (pH 6–7) to avoid hydrolysis of the dihydrochloride moiety .
Advanced: How can analytical methods be tailored to quantify trace impurities in bulk samples of this compound?
Methodological Answer:
- UHPLC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water for separation, targeting impurities via MRM transitions .
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation products and validate method specificity .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values from kinase inhibition assays) to identify protocol-dependent variability .
- Dose-response validation : Replicate conflicting experiments with controlled cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Structural analogs : Synthesize derivatives to isolate the impact of the pyridinyl-dihydro-2H-pyridine moiety on activity .
Advanced: What methodologies are recommended for studying the environmental fate of this compound in atmospheric or aqueous systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
